Simazine
Description
Classification and Historical Context of Simazine as a Triazine Herbicide
This compound is classified as a triazine herbicide, characterized by a basic chemical structure containing a triazine ring. chemicalbook.com Specifically, it is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine, with ethylamino groups attached to the triazine ring and a chlorine atom at position 6. nih.gov The herbicidal activity of triazine compounds was first discovered in 1952, with chlorazine (B1195485) being an early example. chemicalbook.com this compound itself was first synthesized and its high herbicidal activity recognized in 1956 by J.R. Geigy, a Swiss company, and was subsequently developed and manufactured. chemicalbook.comresearchgate.net It was first registered for use as an herbicide in 1957. this compound was among the first triazine herbicides to be introduced and became widely used globally, contributing to a decrease in manual weeding in agriculture. chemicalbook.comresearchgate.net
Applications of this compound in Agricultural and Environmental Management
This compound functions as a selective, systemic herbicide, primarily absorbed through plant roots and translocated acropetally in the xylem, accumulating in meristems and leaves. nih.govherts.ac.uk It inhibits photosynthesis by blocking electron transport in photosystem II in susceptible weeds. herts.ac.uk
Historically, this compound has been widely used for pre-emergence control of germinating annual grasses and broadleaf weeds in a variety of crops. nih.govresearchgate.netherts.ac.uk Agricultural applications have included use on corn, citrus crops, alfalfa, grapes, strawberries, apples, pears, nuts, olives, pineapples, asparagus, sugarcane, tea, and coffee. ccme.caepa.gov It is often applied before weed seedlings emerge from the soil.
Beyond agriculture, this compound has also found applications in non-crop areas for nonselective weed control. These include vacant lots, rights-of-way, industrial areas, airports, and along shelterbelts. ccme.caepa.gov In environmental management, this compound has been used for selective control of algae and submerged weeds in various aquatic settings such as ponds, fish hatcheries, aquaria, ornamental fish ponds, fountains, and recirculating water cooling towers. nih.govresearchgate.netherts.ac.ukccme.caepa.gov However, its use for algae control in swimming pools and hot tubs was canceled in the U.S. by the EPA in 1994 due to health risk concerns.
This compound is available in various formulations, including wettable powders, water dispersible granules, liquids, and granules. herts.ac.ukbibliotekanauki.pl
Environmental Presence and Regulatory Significance of this compound
This compound's presence in the environment is a subject of significant academic and regulatory attention due to its persistence and mobility. researchgate.netcoastalwiki.org It is a synthetic compound that can be released into the environment during manufacturing and application. nih.govepa.gov
This compound is moderately soluble in water and has a low tendency to adsorb strongly to organic matter or soil particles, although adsorption can increase with soil organic matter, titratable acidity, and clay content. bibliotekanauki.plcoastalwiki.orgepa.gov This property contributes to its potential to leach into groundwater. bibliotekanauki.plcoastalwiki.orgepa.gov this compound has been frequently detected in groundwater and surface water sources. researchgate.netmdpi.comontosight.aica.gov For instance, it has been detected in the waters of Lake Erie and the Taizi River. mdpi.com Studies have also detected this compound and its breakdown products, such as deethylthis compound (ACET) and diamino chlorotriazine (DACT), in soil and groundwater samples. mdpi.comca.gov
The persistence of this compound in the environment varies depending on factors such as microbial degradation, which can be a dominant pathway in soil, and soil properties like organic matter content, clay content, and pH. ccme.cabibliotekanauki.plepa.gov Field half-life estimates for this compound in soil have ranged from less than 14 to 100 days, although residues can persist for longer periods, potentially up to 3 years in soil under aquatic conditions. ccme.caepa.gov Photodecomposition, volatilization, and photolysis are generally considered insignificant fate processes for this compound. ccme.ca
The environmental presence of this compound has led to regulatory measures in various regions. The European Union has banned the use of this compound. wikipedia.orgpesticideinfo.org In the United States, this compound is classified as a General Use Pesticide by the EPA and is registered for use. pesticideinfo.org The EPA has established a maximum contaminant level (MCL) for this compound in drinking water of 0.004 mg/L (4 ppb). nih.govca.gov California also lists this compound as a known groundwater contaminant. pesticideinfo.org Regulatory bodies often require monitoring of this compound in public water systems. ca.gov
Research has investigated the biodegradation of this compound in soil, noting that bacterial communities in soils with a history of this compound treatment can exhibit increased resilience and degradation potential.
Data Table: Environmental Fate Properties of this compound
| Property | Value | Source |
| Solubility in Water | 5 mg/L (at room temperature) | bibliotekanauki.plwikipedia.org |
| Half-life in Soil | <14 to 100 days (field estimates) | ccme.ca |
| Persistence in Water | 50 to 700 days (half-lives in ponds/lakes) | epa.gov |
| Mobility in Soil | Slight to High (depending on soil type) | epa.gov |
| Volatility | Low | coastalwiki.org |
Research Findings Highlight:
this compound degradation in soil can be influenced by the presence of other substances, such as urea (B33335), which has been shown to decrease its half-life and increase the formation of desethyl-simazine. nih.gov
Studies using in situ hybridization have indicated that the presence of this compound can affect the structure of soil bacterial communities. nih.gov
Research on this compound degradation in soils with different treatment histories suggests that prior exposure can lead to a higher biodegradation potential in bacterial communities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCWYMIRDDJXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5, Array | |
| Record name | SIMAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SIMAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021268 | |
| Record name | Simazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Simazine is a white to off-white crystalline powder. (NTP, 1992), Colorless to white crystals; [EXTOXNET], WHITE CRYSTALLINE POWDER., White to off-white crystalline powder. | |
| Record name | SIMAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Simazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SIMAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SIMAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1028 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 400 PPM IN METHANOL @ 20 °C, 3.0 ppm in n-pentane at 25 °C, Slightly sol in ethyl cellosolve, dioxane, In water, 6.2 mg/L (pH 7, 20 °C), In ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/L, 25 °C)., Solubility in water: none | |
| Record name | SIMAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SIMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SIMAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.302 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.33 at 22 °C /as per source/, 1.3 g/cm³, 1.302 | |
| Record name | SIMAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SIMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SIMAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SIMAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1028 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
6.1e-09 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 2.2X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 8.1x10, 6.1x10(-9) | |
| Record name | SIMAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Simazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SIMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SIMAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SIMAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1028 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
White solid, Colorless powder, Crystals from ethanol or methyl Cellosolve | |
CAS No. |
122-34-9 | |
| Record name | SIMAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Simazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simazine [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | simazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Simazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Simazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG0C34SMY3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SIMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SIMAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SIMAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1028 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
437 to 441 °F (NTP, 1992), 225 to 227 °C (decomp), 437-441 °F | |
| Record name | SIMAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SIMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SIMAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1028 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Environmental Fate and Transport of Simazine
Persistence and Mobility of Simazine in Environmental Compartments
This compound's persistence and mobility determine how long it remains in a specific environmental compartment and how readily it moves between them, such as soil, water, and air.
This compound Persistence and Half-Life in Soil
This compound is considered moderately persistent in soil herts.ac.uk. Its reported half-life in soil can vary significantly, influenced by factors such as soil type, organic matter content, temperature, and moisture nih.govdpird.wa.gov.autandfonline.com. Studies have reported this compound half-lives in soil ranging from less than a month to over 3.5 months nih.govepa.gov. In some biometer studies, half-lives ranged from 32 to 91 days nih.gov. The amount of organic matter in soil can significantly affect this compound persistence; additions of leaf compost to soil resulted in half-lives ranging from approximately 40 to 140 days depending on the percentage of compost added nih.gov. Dry conditions can reduce herbicide degradation, contributing to residue carryover dpird.wa.gov.au.
Here is a summary of reported this compound half-lives in soil:
| Soil Condition/Study Type | Reported Half-Life (days) | Source |
| Biometer studies | 32 to 91 | nih.gov |
| Clay-lime soil (10.4% mineralization) | 110 (for 10.4% mineralization) | nih.gov |
| Soil with 1% leaf compost | ~140 | nih.gov |
| Soil with 5% leaf compost | ~60 | nih.gov |
| Soil with 10% leaf compost | ~40 | nih.gov |
| Variable rates | 27 to 102 (median 49) | nih.gov |
| Field conditions | ~44 | researchgate.net |
| Winter conditions | 90 to 180 (3 to 6 months) | dpird.wa.gov.au |
| Sandy soil (unamended) | No change over 28 days | tandfonline.com |
| Sandy soil (10% organic amendment) | 123 | tandfonline.com |
| Sandy soil (20% organic amendment) | 69 | tandfonline.com |
| General range | 46 to 174 | who.int |
| Laboratory studies | 91 | epa.gov |
| Terrestrial field studies | >30 to several years | epa.gov |
This compound Mobility in Soil-Water Systems
This compound's mobility in soil-water systems is influenced by its water solubility and its tendency to adsorb to soil particles, particularly organic matter and clay coastalwiki.orgepa.govutrgv.edu. This compound is moderately soluble in water (3.5 mg/L at 20°C) coastalwiki.orgepa.govutrgv.edu. It has a low tendency to be absorbed by organic matter or into the soil matrix itself, although adsorption to clay particles can occur coastalwiki.org. This low adsorption potential contributes to its classification as a leacher who.int.
This compound's mobility is expected to range from slight in clay soils to high in sandy loam soils epa.gov. Adsorption of this compound in soil increases with increasing titratable acidity, organic matter content, and to a lesser extent, clay content epa.gov. Due to its mobility, this compound has the potential to leach into groundwater coastalwiki.orgepa.govwho.intepa.gov. Studies have confirmed the presence of this compound in groundwater in various locations who.intepa.govnih.gov. Leaching is generally greater in sandy soils compared to loam soils cdnsciencepub.com. Organic amendments in soil can reduce this compound leaching by promoting sorption and degradation processes tandfonline.com.
This compound Presence and Transport in the Atmosphere
Volatilization of this compound from moist and dry soil surfaces is not expected to be a significant process based on its estimated Henry's Law constant and vapor pressure coastalwiki.orgnih.govepa.govccme.ca. If released into the atmosphere, this compound is expected to exist primarily in the particulate phase epa.gov.
Despite its low volatility, this compound residues have been found in the atmosphere, correlating with its application nih.gov. Atmospheric transport can contribute to its environmental distribution, with studies indicating its presence in air and precipitation in various regions nih.govresearchgate.netepa.govcapes.gov.br. This compound has been detected in rainfall samples, suggesting atmospheric deposition as a transport mechanism researchgate.netcapes.gov.br. Studies have reported traveling distances of this compound via atmospheric transport of at least 100-200 km, and potentially up to 1000 km researchgate.net.
Abiotic Transformation Pathways of this compound
Abiotic transformation processes, such as hydrolysis and photolysis, play a role in the degradation of this compound in the environment epa.govccme.caoup.com.
Hydrolysis of this compound
Hydrolysis is a chemical process involving the reaction of this compound with water, leading to its degradation. This compound is considered fairly resistant to hydrolysis epa.govccme.ca. The rate of hydrolysis is influenced by pH. The hydrolysis half-life of this compound is approximately 70 days at pH 5, but greater than 200 days at pH 7 and 9 ccme.ca. Chemical hydrolysis may be more environmentally important at low pH or in the presence of certain catalysts epa.gov. Hydrolysis under low pH conditions leads to the formation of 2-hydroxy-4,6-bis(ethylamino)-s-triazine, a degradation product that does not possess herbicidal properties researchgate.net. While theoretically hydrolysis is energetically spontaneous, experimental studies have not always observed this, suggesting it is kinetically controlled researchgate.net. No appreciable degradation was observed over 100 days at 15°C in the dark at pH 7 or 9, and the presence of iron and aluminum hydroxides did not promote the reaction researchgate.net.
Here is a summary of reported this compound hydrolysis half-lives:
| pH | Temperature (°C) | Condition | Reported Half-Life (days) | Source |
| 5 | 25 | Aqueous | 70 | nih.gov |
| 5 | Not specified | Aqueous | 70 | ccme.ca |
| 7 | Not specified | Aqueous | >200 | ccme.ca |
| 9 | Not specified | Aqueous | >200 | ccme.ca |
| 4.0 | Not specified | Dark | 145 | researchgate.net |
| 7 | 15 | Dark | No appreciable degradation over 100 days | researchgate.net |
| 9 | 15 | Dark | No appreciable degradation over 100 days | researchgate.net |
Photolysis and Photodegradation of this compound
Photolysis is the degradation of this compound by light. While volatilization and photodegradation are not always expected to be the primary dissipation processes from soil under normal climatic conditions who.int, photolysis can be an important removal mechanism, particularly in the atmosphere and surface water epa.govepa.govnih.govccme.ca.
This compound is susceptible to photolysis epa.govnih.govresearchgate.net. The rate of photodecomposition in aqueous solutions depends on the nature of the triazine compound csbsju.edu. Photodegradation in water can follow first-order kinetics csbsju.edu. Studies using UV radiation have shown that photodegradation occurs, with the formation of various degradation products csbsju.eduresearchgate.netresearchgate.netnih.gov. One photodegradation pathway involves dechlorination and hydroxylation csbsju.edu. Another route is the oxidation of the alkylic side chains, leading to dealkylated derivatives csbsju.edu. The most stable degradation product identified in one study was [2,4-di(ethylamino)-1,3,5-triazine] researchgate.net. Symmetrical [2,4-diamino-1,3,5-triazine] has also been reported as an end-product of triazine degradation researchgate.net.
Photolysis on soil surfaces under direct sunlight can lead to relatively faster degradation compared to conditions where light is limited, with a reported half-life of 22 days epa.gov. In aqueous solutions and natural waters, photodegradation is considered an important degradation pathway under normal conditions envirotech-online.com. The rate of photodegradation can vary depending on the water source and light conditions envirotech-online.com.
Oxidation Processes and Reactive Oxygen Species Formation
Oxidation plays a role in the abiotic degradation of this compound. Photolytic oxidation can produce deethyl this compound and diamino chlorotriazine. researchgate.netresearchgate.net Advanced Oxidation Processes (AOPs) are recognized for their effectiveness in degrading organic pollutants, including herbicides, through the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH). mdpi.comnih.gov While this compound is reported to be resistant to direct oxidation by ozone molecules, the decomposition of ozone with the generation of other reactive oxygen species is necessary for its degradation via this method. bibliotekanauki.pl Oxidation of this compound in aqueous environments has been achieved with the support of catalysts like Mn(II) and Fe(II). bibliotekanauki.pl The reaction rate of this compound degradation through oxidation can be pH-dependent, with higher rates observed at higher pH. bibliotekanauki.pl
This compound's mode of action in plants involves the inhibition of photosystem II, but it also has a non-specific mode of action involving the formation of reactive oxygen species (ROS). waterquality.gov.au This increase in ROS synthesis can contribute to its toxicity in phototrophic species. waterquality.gov.au The formation of ROS is dependent on the presence of light, suggesting that factors like increased turbidity could potentially decrease this compound toxicity by reducing light penetration. waterquality.gov.au
Biotic Transformation Pathways of this compound
Biotic transformation, primarily through microbial activity, is considered the most effective means of this compound dissipation compared to abiotic processes. researchgate.netresearchgate.net Microorganisms in soil and water can degrade this compound through various metabolic pathways.
Microbial Degradation of this compound in Soil and Water
Microbial degradation is a dominant pathway for this compound degradation in soil. ccme.ca Certain soil microorganisms can utilize this compound as a source of energy and mineralization. epa.gov However, in some cases, the degradation may be due to co-metabolism, requiring the presence of an additional energy source like glucose. epa.gov
Studies have isolated bacterial strains capable of effectively degrading this compound. For instance, Bacillus licheniformis strain SIMA-N5 and Bacillus altitudinis strain SIMA-N9 have demonstrated high degradation efficiencies in laboratory settings. scielo.br Strain SIMA-N9 was reported to degrade approximately 98% of this compound (5 mg/L) in 5 days, while SIMA-N5 achieved 94% degradation under the same conditions. scielo.br Another study found an aerobic bacterium strain (DSZ1) capable of growing solely on this compound at concentrations of 5, 10, and 20 mg/L, degrading about 70% of the herbicide at 5 mg/L in 19 days. researchgate.net Moraxella ovis has also been shown to completely degrade 200 mg/L of this compound within 5 days, with optimal degradation occurring around pH 5. researchgate.net
Fungal strains, such as Penicillium steckii (DS6F), have also been identified as this compound degraders. researchgate.net The degradation rate by P. steckii was improved with the addition of assimilable carbon sources like glucose. researchgate.net
In soil microcosms, this compound removal was significantly higher in soils with a history of this compound exposure, indicating the potential for enhanced microbial degradation. Repeated applications can lead to the development of microbial populations capable of rapid this compound degradation. bioone.org
Microbial degradation products of this compound in soil can include 2-chloro-4-amino-6-ethylamino-1,3,5-triazine and 2,4-dihydroxy-6-amino-1,3,5-triazine. nih.gov Intermediate compounds such as ammeline, ammelide, and cyanuric acid are also commonly produced during the biodegradation process. scielo.br
Dealkylation and Other Metabolic Pathways of this compound in Organisms
This compound undergoes metabolic transformation in organisms, including dealkylation and conjugation. In experimental animals, this compound is metabolized by successive N-dealkylation to deisopropylatrazine (B29266) (desisopropyl atrazine) and didealkylatrazine (diaminochlorotriazine or DACT). nih.govcdc.gov This dealkylation is primarily carried out by microsomal cytochrome P450 enzymes, with specific isozymes like CYP1A1/2 identified in rat liver microsomes. nih.govcdc.gov
Another significant metabolic pathway in higher organisms is glutathione (B108866) conjugation, which displaces the chlorine atom on the triazine ring. researchgate.netepa.gov This can be followed by further metabolism leading to cysteine conjugates, mercapturates, mercaptans, sulfides, sulfones, and disulfides. epa.gov Phase II metabolism in higher-order organisms has been reported to lead to glutathione conjugates of this compound and deethyl this compound. researchgate.net
In plants, this compound is also metabolized by N-dealkylation, producing mono- and di-dealkylated products. researchgate.net N-dealkylation of a single side chain results in partial loss of phytotoxicity, while dealkylation of both side chains leads to complete loss of phytotoxicity. researchgate.net This N-dealkylation in plants appears to be catalyzed by cytochrome P450 monooxygenases (CYP). researchgate.net
Influence of Environmental Factors on this compound Biodegradation
The rate and extent of this compound biodegradation are influenced by various environmental factors. These include soil properties such as organic carbon content, clay content, and pH. ccme.ca Temperature is another crucial factor, with studies showing a two- to five-fold increase in degradation rates when temperature increased from 10°C to 30°C. ccme.caresearchgate.net Soil moisture content also affects degradation rates, with reduced rates observed in dry soils. ccme.caresearchgate.net Under aerobic soil conditions, this compound loss is mainly dependent on soil moisture and temperature. ccme.ca The presence of urea (B33335) has also been shown to affect this compound degradation in soil, leading to a smaller half-life and higher formation of desethyl-simazine. nih.gov
The microbial community structure in soil can be affected by the presence of this compound and other factors like urea, highlighting the sensitivity of these populations to environmental conditions. nih.gov Soil type and long-term cropping factors can also influence the persistence and distribution of herbicide-degrading microbial populations. bioone.org
This compound Bioavailability and Bioconcentration Potential
Bioavailability refers to the fraction of a chemical in soil or water that can be taken up by organisms. researchgate.net this compound's bioavailability and bioconcentration potential are important aspects of its environmental fate.
This compound has been reported to have a low potential to bioaccumulate in fish. epa.gov Bioconcentration factors (BCFs) for this compound in various fish species have been reported, generally indicating a low bioconcentration potential (BCF < 10). epa.gov Some reported BCF values include 0.76-0.95 for green sunfish, <1 and 5 for bluegill sunfish, and 2 for catfish. epa.gov However, other BCF values up to 55 have also been reported in the literature. epa.gov
The bioavailability of hydrophobic chemicals like this compound in soil and sediment can be influenced by characteristics such as particle size and organic matter content. researchgate.net Organic matter in soils can contribute to this compound retention, which may delay its degradation but also potentially reduce its bioavailability. nih.gov Despite its low solubility in water, this compound's circulation can lead to an indirect impact on the environment, with toxicity towards aquatic life being higher than towards soil biota, partly due to the reduced bioavailability of toxic compounds bound to soil organic matter. bibliotekanauki.pl
The concept of bioavailability can be assessed by measuring the bioaccessible fraction (weakly sorbed and readily desorbed) or the chemical activity (potential to partition into organisms at equilibrium). nih.gov
Here is a table summarizing some data points regarding this compound's properties and fate:
| Property | Value | Source |
| Molecular Weight | 201.66 g/mol wikipedia.org, 201.658 g/mol fishersci.fi | wikipedia.orgfishersci.fi |
| Aqueous Solubility | 5 mg/L wikipedia.org, 6.2 mg/L @ 22°C, pH 7 waterquality.gov.au | wikipedia.orgwaterquality.gov.au |
| Melting Point | 225–227 °C wikipedia.org | wikipedia.org |
| Vapor Pressure | 0.000810 mPa at 20 °C wikipedia.org | wikipedia.org |
| Log Octanol-Water Partition Coefficient (log P) | 1.9600 wikipedia.org | wikipedia.org |
| Aerobic microbial half-life in sandy loam | ~2 months scielo.br | scielo.br |
| Anaerobic soil half-life | >12 weeks ccme.ca | ccme.ca |
| Aerobic soil half-life | 8–12 weeks ccme.ca, >100 days epa.gov | ccme.caepa.gov |
| Photolytic half-life | 4.5 to 21 days researchgate.net | researchgate.net |
| BCF (Green sunfish) | 0.76-0.95 epa.gov | epa.gov |
| BCF (Bluegill sunfish) | <1, 5 epa.gov | epa.gov |
| BCF (Catfish) | 2 epa.gov | epa.gov |
Ecotoxicological Impact of Simazine on Non Target Organisms
Molecular and Cellular Mechanisms of Simazine Toxicity
This compound exerts toxicity through several molecular and cellular pathways in both phototrophic and non-phototrophic organisms. waterquality.gov.auwaterquality.gov.auresearchgate.netnih.gov
Photosystem II Inhibition in Phototrophic Organisms by this compound
This compound's primary mode of action in phototrophic organisms, such as aquatic plants and algae, is the inhibition of electron transport in the Photosystem II (PSII) complex. waterquality.gov.auwaterquality.gov.auepa.gov This crucial process occurs in the thylakoid membranes of chloroplasts and is essential for photosynthesis. waterquality.gov.auwaterquality.gov.au this compound binds to the plastoquinone (B1678516) B protein binding site on the D1 protein within PSII, preventing the transfer of electrons. This disruption inhibits the synthesis of ATP and NADPH, which are vital for cellular metabolism and converting CO2 into glucose, thus halting CO2 fixation.
Studies on filamentous algae like Spirogyra jurgensii, Pithophora oedogonia, and Cladophora glomerata, as well as the non-filamentous Ankistrodesmus braunii, have shown that this compound inhibits photosynthesis at micromolar concentrations. cambridge.org For instance, 50% inhibition of photosynthesis occurred at 1.1 μM for Spirogyra jurgensii, 3.0 μM for Pithophora oedogonia, 3.8 μM for Cladophora glomerata, and 4.7 μM for Ankistrodesmus braunii. cambridge.org The toxicity of this compound on these algae can be influenced by light intensity, with algicidal effects being more severe at higher light levels. cambridge.org
Formation of Reactive Oxygen Species (ROS) Induced by this compound
In addition to PSII inhibition, exposure to this compound and other PSII-inhibiting herbicides can increase the formation or accumulation of reactive oxygen species (ROS). waterquality.gov.auwaterquality.gov.au ROS are highly reactive forms of oxygen that can damage biomolecules like DNA and RNA. waterquality.gov.au While ROS are naturally produced during cellular processes like photosynthesis and the Krebs cycle, excessive levels induced by stressors such as PSII inhibitors can lead to irreversible cell damage and apoptosis, particularly in plants. waterquality.gov.au Studies have shown that this compound exposure can lead to increased intracellular ROS levels in organisms like common carp (B13450389), resulting in oxidative damage to lipids and proteins and inhibiting antioxidant capacity. researchgate.netnih.gov Changes in antioxidant enzyme activity, such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), and reduced glutathione (GSH), have been observed in the liver, gills, and brain of common carp exposed to this compound. researchgate.netnih.gov
Endocrine Disruption by this compound in Non-Phototrophic Organisms
This compound is known to cause endocrine-disrupting effects in non-phototrophic organisms. waterquality.gov.auwaterquality.gov.aunih.gov Endocrine-disrupting chemicals (EDCs) can interfere with the synthesis, metabolism, and action of natural hormones, leading to various adverse effects. nih.govnih.gov While endocrine disruption is not always considered in standard toxicity guideline derivations, it is a recognized effect of this compound. waterquality.gov.auwaterquality.gov.au For example, concentrations of 1 to 2 µg/L have been shown to inhibit the endocrine-mediated olfactory response of male Atlantic salmon (Salmo salar L.) to female priming pheromones. waterquality.gov.auwaterquality.gov.au this compound and its metabolites share a common neuroendocrine mechanism of toxicity with other chlorinated triazines like atrazine (B1667683), affecting reproductive and developmental processes. ca.govepa.gov Studies in test animals have indicated that this compound can cause neuroendocrine disruption and mammary cancer. nih.gov Fetal developmental delays and endocrine disruption have been observed in this compound treatment studies. nih.gov
Other Biochemical Effects of this compound
Beyond PSII inhibition, ROS formation, and endocrine disruption, this compound can exert other biochemical effects in non-target organisms. waterquality.gov.auwaterquality.gov.au For instance, studies on common carp (Cyprinus carpio L.) exposed to this compound have shown alterations in biochemical parameters. researchgate.net Significant increases in the activity of alkaline phosphatase were observed at various this compound concentrations. researchgate.net At higher concentrations (1, 2, and 4 µg/L), significant increases in alanine (B10760859) aminotransferase were also noted. researchgate.net Furthermore, at 4 µg/L, there was a significant increase in total protein and albumins compared to control groups. researchgate.net
This compound Toxicity to Aquatic Organisms
This compound's presence in aquatic environments poses risks to a wide range of organisms, including plants, invertebrates, and fish. waterquality.gov.auwaterquality.gov.aunih.govccme.cawaterquality.gov.aucoastalwiki.org this compound can be relatively persistent in aquatic systems, particularly in shallow, well-mixed lakes and ponds. ccme.ca
Effects of this compound on Aquatic Plants
Aquatic plants, including macrophytes and algae, are particularly sensitive to this compound due to its primary mode of action as a PSII inhibitor. waterquality.gov.auwaterquality.gov.aucambridge.orgifremer.fr this compound inhibits photosynthesis, leading to reduced growth and, at higher concentrations or light intensities, algicidal effects. cambridge.org
Studies on freshwater algae demonstrate a wide range of sensitivity to this compound. waterquality.gov.au For example, the freshwater microalga Scenedesmus acutus showed an acute NOEC of 0.65 µg/L, while Scenedesmus vacuolatus had a much higher acute EC50 of 56,900 µg/L. waterquality.gov.au Scenedesmus obliquous exhibited a chronic IC50 of 1498 µg/L. waterquality.gov.au
Data on this compound toxicity to freshwater phototrophic species, including green algae, macrophytes, diatoms, and blue-green algae, are available and indicate that these species are generally more sensitive than heterotrophic species. waterquality.gov.auwaterquality.gov.au However, some analyses suggest no clear difference in sensitivity between phototrophic and heterotrophic species when considering all available data. waterquality.gov.auwaterquality.gov.auwaterquality.gov.au
The toxicity of this compound to algae can be influenced by factors such as light intensity and turbidity. waterquality.gov.aucambridge.org Decreased light intensity has been shown to have an antagonistic effect on the toxicity of other PSII herbicides to seagrass, suggesting a similar potential effect for this compound, although specific data for this compound are limited. waterquality.gov.auwaterquality.gov.au
The following table summarizes some toxicity data for this compound on various aquatic organisms, highlighting the sensitivity of phototrophic species:
| Organism Type | Species | Endpoint | Value (µg/L) | Reference |
| Freshwater Microalga | Scenedesmus acutus | Acute NOEC | 0.65 | waterquality.gov.au |
| Freshwater Microalga | Scenedesmus vacuolatus | Acute EC50 | 56900 | waterquality.gov.au |
| Freshwater Microalga | Scenedesmus obliquous | Chronic IC50 | 1498 | waterquality.gov.au |
| Freshwater Microalga | Not specified | Chronic NOEC | 32 | waterquality.gov.au |
| Freshwater Microalga | Not specified | Acute NOEC | 0.65 | waterquality.gov.au |
| Filamentous Alga | Spirogyra jurgensii | Photosynthesis IC50 | 1.1 (μM) | cambridge.org |
| Filamentous Alga | Pithophora oedogonia | Photosynthesis IC50 | 3.0 (μM) | cambridge.org |
| Filamentous Alga | Cladophora glomerata | Photosynthesis IC50 | 3.8 (μM) | cambridge.org |
| Non-filamentous Alga | Ankistrodesmus braunii | Photosynthesis IC50 | 4.7 (μM) | cambridge.org |
| Marine Microalga | Not specified | 72-h NEC/EC10 | 37.5 | waterquality.gov.au |
This compound can cause a reduction in chlorophyll (B73375) a in periphyton and phytoplankton at concentrations between 0.5 and 1.0 mg/L, while some studies show increased chlorophyll a production at concentrations below 0.05 µg/L. epa.gov Recovery of macrophytes has been noted following this compound application. epa.gov
| Organism Type | Effect on Chlorophyll a | This compound Concentration | Reference |
| Periphyton and Phytoplankton | Reduction | 0.5 - 1.0 mg/L | epa.gov |
| Periphyton and Phytoplankton | Increased production | < 0.05 µg/L | epa.gov |
| Algal Species | Growth-EC50 (µg/L) - Atrazine | Growth-EC50 (µg/L) - this compound | Reference |
| Temperate C. neogracile | 143 | 166 | ifremer.fr |
| Arctic C. neogracilis | 86 | 171 | ifremer.fr |
| Temperate M. bravo | 52 | 69 | ifremer.fr |
| Arctic M. polaris | 82 | 111 | ifremer.fr |
This compound is generally considered to have low toxicity to fish and invertebrates compared to its high toxicity to plants. ccme.caorst.eduoclc.org However, toxicity varies among species and endpoints. Acute toxicity to freshwater fish ranges from 4.2 mg/L to >32 mg/L. epa.gov Daphnia magna and seed shrimp (Cypridopsis vidua) have shown 50% mortality after 48-hour exposure to 1.0 mg/L and 3.7 mg/L this compound, respectively. epa.gov
Species Sensitivity Distributions for Aquatic Flora
Species Sensitivity Distributions (SSDs) have been utilized to assess the potential impact of this compound on aquatic plant communities. SSDs fitted to toxicity data for both vascular and nonvascular aquatic plants have been developed epa.gov. While the specific mode of action targets photosynthesis, analyses have indicated that it is difficult to definitively conclude a difference in sensitivity between phototrophic and heterotrophic species based on available data waterquality.gov.auwaterquality.gov.au. The dataset used for deriving default guideline values for this compound in freshwater includes toxicity data for numerous freshwater species, encompassing phototrophs (green algae, macrophytes, diatoms, blue-green algae) and heterotrophs (fish, crustaceans, insects) waterquality.gov.au. The lowest reported chronic toxicity value for freshwater species is 32 µg/L for a freshwater microalga, and the lowest reported acute toxicity value is 0.65 µg/L for a freshwater microalga waterquality.gov.auwaterquality.gov.auwaterquality.gov.au.
Effects of this compound on Aquatic Invertebrates
This compound is generally considered to have low acute toxicity to freshwater invertebrates europa.eu. Studies on the active substance have shown EC50 values for Daphnia magna and Daphnia similis to be >100 mg as/l and 457.62 mg as/l, respectively europa.eu. An EC50 of >100 mg as/l is used in risk assessment monographs europa.eu. Laboratory studies have indicated deleterious effects on aquatic invertebrates at concentrations above 20 µg this compound/L nih.gov. While generally considered slightly to practically non-toxic in acute exposures, this compound is highly toxic to aquatic vascular plants, and indirect effects on aquatic animal species due to oxygen depletion following plant death may occur, particularly in field situations researchgate.netoclc.org. Chronic exposure can pose risks to freshwater invertebrates regulations.gov.
Effects of this compound on Fish and Aquatic-Phase Amphibians
This compound is considered to be of low acute toxicity to fish europa.eu. Reported 48-hour LC50 values for fish range from >10 mg/L for medaka to 85 mg/L for rainbow trout ccme.ca. The 96-hour LC50 of 42.33 mg as/l for the larvae of zebrafish is used in risk assessment europa.eu. Chronic exposure to this compound has been identified as a potential risk to fish and aquatic-phase amphibians regulations.gov. While there is a lack of direct toxicity data for this compound effects on aquatic phase amphibians at environmentally relevant concentrations, risks have been identified from chronic exposure regulations.gov. This compound concentrations of 2,000 ng/L have been shown to impact olfaction in Atlantic salmon researchgate.net.
This compound Toxicity to Terrestrial Organisms
Effects of this compound on Avian Species
This compound is categorized as practically non-toxic to avian species on an acute oral exposure basis epa.govgenfarm.com.auorst.edu. The lowest reported LD50 is >2,000 mg/kg-bw epa.gov. Acute oral LD50 values for technical this compound in mallard duck and Japanese quail are reported as >4600 mg/kg and 1785 mg/kg, respectively genfarm.com.auorst.edu. Subacute avian dietary toxicity values also indicate that this compound is practically non-toxic epa.gov. Hill et al. reported no mortality in four species of birds at the highest concentrations of technical this compound tested epa.gov. However, sublethal effects such as reduced reaction to external stimuli, wing droop, and depression have been observed in bobwhite quail at doses of 1,000, 2,150, and 4,640 mg/kg-bw one hour after dosing epa.gov. Adverse reproductive effects, including reduced egg production and female weight gain, were observed in mallard ducks at a test concentration of 450 ppm epa.gov. This compound has also been reported to alter the development of gonads in birds iarc.frnih.gov. Risks to birds are primarily associated with chronic exposure, although acute risk levels of concern can be exceeded under scenarios involving higher use rates regulations.gov.
Effects of this compound on Mammalian Species
While many mammals may be insensitive to this compound, some species like sheep and cattle are especially sensitive genfarm.com.auorst.edu. Acute oral toxicity data for technical grade this compound in rats and mice show LD50 values of >5000 mg/kg genfarm.com.au. However, one study in rats reported an LD50 value of >5,000 mg/kg based on a 30% mortality rate at the highest test concentration of 5000 mg/kg epa.gov. This compound can cause developmental toxicity and female reproductive toxicity nih.gov. Studies in rats have shown altered timing of puberty and increased incidences of mammary gland fibroadenoma and adenocarcinoma at higher dietary concentrations iarc.frnih.gov. Chronic exposure studies in rats and dogs have shown effects such as reduced body weight gain, changes in hematological parameters, and damage to the testes, kidneys, liver, and thyroid genfarm.com.auorst.eduiarc.frnih.gov. This compound and its degradates, such as deisopropylatrazine (B29266) (DIA), can exhibit neuroendocrine effects and alter hormone levels in rats regulations.govnih.gov. DIA has been shown to be more acutely toxic to laboratory rats than technical grade this compound epa.gov.
Effects of this compound on Non-Target Terrestrial Plants
This compound exhibits phytotoxicity to numerous non-target plant species, even when applied at rates below those recommended. nih.gov Its persistence in soil can result in toxicity to sensitive plants for up to a year after application under certain environmental conditions. nih.gov Research on the effects of this compound on biological soil crusts in a patchy desert landscape demonstrated negative impacts. Application of this compound reduced polysaccharide production (from 0.12 to 0.06 µg/mL of crust extraction) and moss density (from 66 to 4 moss caulidia/cm²) in live crust components such as cyanobacteria and soil algae. researchgate.net This degradation of crust components led to increased erosion of soil (12 g/m²/yr), organic matter (0.5 g/m²/yr), and nitrate (B79036) (600 µg/m²/yr). researchgate.net
Effects of this compound on Soil Biota
The impact of this compound on soil biota, including microorganisms and invertebrates, has been investigated. This compound has shown toxicity to bacteria and fungi at normal application rates. nih.gov However, it appears less toxic to actinomycetes, with toxicity not observed at concentrations up to 20 ppm. nih.gov Conversely, the normal rate of this compound application has been observed to stimulate populations of both Azotobacter and actinomycetes. nih.gov The toxicity of this compound to soil microbial populations is influenced by ecological factors such as temperature, moisture, pH, and organic matter content. nih.gov this compound was found to be relatively less toxic to bacteria under acidic and alkaline soil conditions and was not affected at 15°C. nih.gov Actinomycetes were comparatively not adversely affected even at 200 ppm of this compound under high soil moisture. nih.gov The stimulatory effect on Azotobacter was also confirmed under different ecological conditions. nih.gov The incorporation of 2% organic matter in soil mitigated the toxicity of this compound towards soil fungi, and this compound also appeared less toxic to soil fungi at lower temperatures, under acidic and alkaline conditions, and under high moisture. nih.gov
This compound is generally not considered highly toxic to soil microflora and algae, although specific species may be affected in either an inhibitory or stimulatory manner. nih.gov Compared to its toxicity towards aquatic life, this compound exhibits lower acute toxicity towards soil biota. bibliotekanauki.pl This is attributed to the natural processes occurring in soil, where toxic compounds like this compound show a high affinity towards soil organic matter, reducing their bioavailability. bibliotekanauki.pl
Studies on earthworms have reported a soil LC50 of >1000 mg/kg, suggesting low acute toxicity. orst.edu Laboratory results regarding direct toxicity to terrestrial invertebrates have been sparse and have not covered a broad range of soil organisms. nih.gov However, field studies have indicated deleterious effects on terrestrial invertebrates at application rates below 2 kg/ha . nih.gov Earthworms are generally less sensitive to organochlorine pesticides like this compound compared to organophosphates and carbamates, although they can be affected over time. dpi.qld.gov.au
Data on this compound's Effects on Soil Biota:
| Organism Group | Observed Effect | Concentration/Rate | Source |
| Bacteria | Toxicity at normal rates, less toxic under acidic/alkaline conditions, not affected at 15°C | Normal rates, various pH/Temp | nih.gov |
| Fungi | Toxicity at normal rates, less toxic at lower temperatures, under acidic/alkaline/high moisture, mitigated by organic matter | Normal rates, various conditions | nih.gov |
| Actinomycetes | Less toxic up to 20 ppm, stimulated at normal rates, comparatively not adversely affected at 200 ppm under high moisture | Up to 20 ppm, Normal rates, 200 ppm | nih.gov |
| Azotobacter | Stimulated at normal rates | Normal rates | nih.gov |
| Earthworms | Soil LC50 > 1000 mg/kg (acute) | >1000 mg/kg | orst.edu |
| Terrestrial Invertebrates | Deleterious effects (field studies) | Below 2 kg/ha | nih.gov |
Effects of this compound on Pollinators
This compound is reported to be nontoxic to bees. orst.edu An acute contact toxicity study conducted on adult honey bees (Apis mellifera) showed minimal mortality. At a treatment group concentration of 96.7 µg active ingredient per bee, 6.5% mortality was observed after 48 hours. epa.gov Based on these results, this compound is categorized as practically non-toxic to honey bees on an acute contact basis. epa.gov
Toxicity of this compound Degradation Products and Metabolites
This compound undergoes degradation in the environment, leading to the formation of various products and metabolites. Key metabolites identified include deethyl this compound (also known as deisopropylatrazine or ACET), diaminochlorotriazine (B1259301) (DACT), and hydroxy this compound. bibliotekanauki.plnih.govca.govca.govresearchgate.netnih.gov this compound and its chlorinated degradates, ACET and DACT, are considered part of a common mechanism group with other chlorinated triazine herbicides like atrazine and propazine. ca.govnih.gov This grouping is based on their shared ability to induce neuroendocrine and endocrine-related developmental and reproductive effects. ca.govnih.gov
Hydrolysis is one degradation pathway for this compound, which can lead to the formation of 2-hydroxy-4,6-bis(ethylamino)-s-triazine (hydroxy this compound). bibliotekanauki.plresearchgate.net This metabolite is reported to lack herbicidal properties. bibliotekanauki.pl Successive N-dealkylation is another metabolic pathway in experimental animals, producing deisopropylatrazine (deethyl this compound/ACET) and didealkylatrazine (diaminochlorotriazine/DACT). nih.gov
Comparative Ecotoxicity of Metabolites to Parent this compound
Comparisons of the ecotoxicity of this compound metabolites to the parent compound have been made, particularly concerning their common mechanism of toxicity. This compound and its primary metabolites, deisopropylatrazine (ACET/DIPA) and diaminochlorotriazine (DACT), are presumed to be equipotent with regard to their shared neuroendocrine mechanism of toxicity. ca.govca.gov
However, some studies have presented data suggesting potential differences in toxicity. In rodent studies evaluating subchronic toxicity, lower No Observable Effect Levels (NOELs) were reported for deisopropylatrazine (0.64 mg/kg-day) and diaminochlorotriazine (0.7 mg/kg-day) compared to the subchronic benchmark dose lower limit (BMDL05) of this compound (2.28 mg/kg-day). ca.gov This suggests that, for certain endpoints and exposure durations, the metabolites might be more potent than the parent compound.
While some toxicity data used to derive aquatic ecosystem guideline values for this compound may have implicitly included toxicity from metabolites, this contribution has not been quantitatively determined. waterquality.gov.auwaterquality.gov.au Consequently, only the concentration of the parent this compound is typically measured for comparison with these guideline values. waterquality.gov.auwaterquality.gov.au
Submitted toxicity data for this compound metabolites, although not fully reviewed or validated in some instances, have generally indicated slight toxicity or less. epa.gov However, some metabolites have shown moderate toxicity to specific aquatic organisms, such as Scenedesmus (with G28279, which is 6-deisopropyl atrazine/deethyl this compound) and rainbow trout (with GS17792, a this compound metabolite). epa.gov
Data on Comparative Toxicity:
| Compound | Endpoint/Study Type | Organism | Result/Finding | Source |
| This compound | Subchronic Toxicity | Rodents | BMDL05: 2.28 mg/kg-day | ca.gov |
| DIPA (ACET) | Subchronic Toxicity | Rodents | NOEL: 0.64 mg/kg-day | ca.gov |
| DACT | Subchronic Toxicity | Rodents | NOEL: 0.7 mg/kg-day | ca.gov |
| G28279 (DIPA/ACET) | Toxicity | Scenedesmus | Moderate toxicity | epa.gov |
| GS17792 (Metabolite) | Toxicity | Rainbow trout | May be as much as moderately toxic | epa.gov |
| Hydroxy this compound | Herbicidal Activity | - | Lacking herbicidal properties | bibliotekanauki.pl |
Environmental Monitoring and Detection of Simazine
Sampling Strategies for Simazine in Environmental Matrices
Effective environmental monitoring of this compound requires appropriate sampling strategies tailored to the specific matrix being investigated. For soil samples, common extraction methods include shake-flask extraction, ultrasound-assisted extraction, and microwave-assisted extraction researchgate.net. Shake-flask extraction is often favored for its simplicity and cost-effectiveness, although it typically requires large solvent volumes and subsequent clean-up steps researchgate.net. Soxhlet extraction is another routine procedure, also involving significant solvent volumes and additional clean-up researchgate.net.
Water samples are frequently monitored for this compound contamination. Sampling approaches can include grab sampling and passive sampling ca.gov. Passive sampling involves deploying a collection medium in a protective housing in the water body for a predefined period ca.gov. This method can provide a time-weighted average concentration of this compound. Grab samples, on the other hand, capture a snapshot of the this compound concentration at a specific point in time ca.gov. Sample preparation for water often involves solid phase extraction (SPE) to pre-concentrate the this compound norlab.comnih.govlabrulez.comresearchgate.net.
Monitoring networks often employ standardized procedures for sample collection. For instance, some networks collect grab samples according to specific standard operating procedures ca.gov. The selection of wells for groundwater monitoring can be based on factors such as hydrogeologic vulnerability and historical this compound use epa.gov.
Advanced Analytical Methodologies for this compound Detection
The detection and quantification of this compound in environmental samples necessitate sensitive and selective analytical techniques. Chromatographic and spectrometric methods are widely employed for this purpose researchgate.netnorlab.comcwejournal.orgnih.gov.
Chromatographic and Spectrometric Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most popular techniques for determining this compound in various environmental matrices, including soil, water, and biological samples researchgate.net. These techniques offer high sensitivity, selectivity, precision, and accuracy researchgate.net.
HPLC is commonly used for analyzing xenobiotic contaminants in the environment due to the availability of various detectors and the ability to couple with innovative sample preparation techniques for analyzing low concentrations in complex matrices researchgate.net. For this compound analysis by HPLC, UV detection is frequently used, often at wavelengths around 225 nm or 250 nm sielc.comjfda-online.com. A gradient method with a mobile phase containing water and acetonitrile (B52724) is a common approach sielc.com.
GC, particularly when coupled with mass spectrometry (GC/MS), provides high certainty in identifying low levels of residues researchgate.netnih.gov. GC/MS has been used to analyze this compound and its degradation products in environmental water samples, often after pre-concentration by SPE nih.gov. Other GC detectors used for this compound detection include nitrogen-phosphorous detection (NPD), electron capture detection (ECD), and electron conductivity detection jfda-online.com.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are increasingly applied for trace analysis of pesticides like this compound, offering high efficiency for complex matrices mdpi.com. Isotope dilution mass spectrometry (IDMS) coupled with UPLC-MS/MS can effectively address ion suppression in complex samples mdpi.com.
Other techniques mentioned for triazine analysis, though less common now for achieving low detection limits, include thin-layer chromatography (TLC) and spectrophotometry researchgate.net. Immunoassays, such as ELISA, are also available and can be useful for this compound analysis, particularly for rapid screening of numerous samples researchgate.netnih.gov.
Sample Preparation Techniques for this compound Analysis
Sample preparation is a crucial step in the analytical process for this compound, especially given the diverse environmental matrices and the need to detect trace levels. Techniques aim to extract and clean up the analyte from the sample matrix.
Solid phase extraction (SPE) is a widely used technique for the extraction, clean-up, and pre-concentration of this compound from various samples, including water and soil researchgate.netnorlab.comnih.govlabrulez.comresearchgate.nettandfonline.com. Different types of sorbents are available for SPE researchgate.net. For water samples, SPE using columns packed with materials like polystyrene divinylbenzene (B73037) copolymer (e.g., ISOLUTE® 101) or C18 cartridges is common norlab.comnih.govlabrulez.com. SPE allows for efficient collection of organic compounds and can shorten analysis time by facilitating drying of the column with nitrogen gas purge norlab.com.
For soil samples, extraction methods like shake-flask extraction, ultrasound-assisted extraction, and microwave-assisted extraction are employed researchgate.net. Following extraction, clean-up procedures, often involving SPE, are typically necessary before analysis researchgate.net.
Matrix solid phase dispersion (MSPD) is another extraction technique that has been developed for determining this compound residue in solid matrices like sugarcane jfda-online.com. This method combines extraction and clean-up in a single step, reducing solvent consumption jfda-online.com.
After extraction and clean-up, evaporation and reconstitution steps are often performed to concentrate the this compound for analysis norlab.comjfda-online.com. This typically involves concentrating the eluate under nitrogen gas and redissolving the residue in a suitable solvent norlab.comjfda-online.com.
This compound Occurrence in Environmental Monitoring Networks
Environmental monitoring networks play a vital role in assessing the prevalence and distribution of this compound in the environment. Data from these networks indicate the presence of this compound in various environmental compartments.
This compound has been detected in groundwater in several regions epa.govcwejournal.orgca.govnerc.ac.uknih.govcanada.canih.gov. Studies in the United States have shown this compound as one of the most frequently detected pesticide compounds in groundwater samples from nationally distributed well networks nih.gov. Between 1993 and 2011, this compound concentrations in major aquifers in the US showed an increase nih.gov. In California, this compound residues were detected in wells sampled between 1982 and 2020, with concentrations ranging from 0.001 to 3.5 ppb ca.gov. This compound was detected in 13% of groundwater samples in the US and Canada canada.ca. The maximum level detected in Canadian groundwater monitoring data was 1.74 µg/L canada.ca.
This compound has also been found in surface water and rainwater nih.gov. Its presence in surface water can be a concern due to potential risks to aquatic organisms epa.gov.
Monitoring of this compound and its degradates, such as deethyl-simazine (ACET) and diaminochlorotriazine (B1259301) (DACT), is often conducted concurrently ca.gov. In California, ACET and DACT were also detected in monitored wells ca.gov.
This compound has been detected in soil samples nih.govnih.gov. Its persistence in soil contributes to its potential for leaching into groundwater epa.gov. Monitoring in trophic chains, including soil, vegetables, and animal tissues, has also shown the presence of this compound residues nih.govnih.gov.
Data from monitoring networks can reveal spatial and temporal trends in this compound occurrence. For instance, the detection of this compound can correlate with land use, with higher occurrences observed in areas with agricultural or specific non-agricultural applications like near railways nerc.ac.uk. Seasonal fluctuations in pesticide detections in groundwater have also been observed, suggesting the need for long-term monitoring to establish trends nerc.ac.uk.
Data from environmental monitoring networks:
| Matrix | Location(s) | Detection Frequency | Concentration Range | Time Period | Source |
| Groundwater | California, USA | 1,381 of 19,019 wells positive | 0.001 to 3.5 ppb | 1982-2020 | ca.gov |
| Groundwater | US and Canada | 13% | Up to 1.74 µg/L (Canada) | Not specified | canada.ca |
| Groundwater | Midwestern United States | Among most frequently detected | Not specified | 1993-2011 | nih.gov |
| Groundwater | Delhi, India | 85% | 0.00091 to 0.04097 mg/L (mean) | Not specified | cwejournal.org |
| Groundwater | South Yorkshire, UK | Found at four or more sites | Occasional concentrations | 2000-2004 | nerc.ac.uk |
| Soil | Various regions | Detected | 13.5-15.5 µg/kg nih.gov, 3.45-8.60 µg/g nih.gov | Not specified | nih.govnih.gov |
| Vegetable roots | Various regions | Detected | 29.5-93.7 µg/kg nih.gov, 6.62-38.15 µg/g nih.gov | Not specified | nih.govnih.gov |
| Green parts of plants | Various regions | Detected | 34.6-72.6 µg/kg nih.gov, 2.45-31.71 µg/g nih.gov | Not specified | nih.govnih.gov |
| Cereals | Various regions | Detected | 158-189 µg/kg nih.gov | Not specified | nih.gov |
| Rabbit fat | Poland | Detected | 0.13-49.90 µg/g | Not specified | nih.gov |
Analytical Challenges in this compound Environmental Assessment
Analyzing this compound in environmental matrices presents several analytical challenges. The complexity of environmental samples, which can contain numerous interfering substances, requires robust sample preparation and analytical techniques to ensure accurate and reliable results researchgate.netmdpi.com.
Matrix effects, such as ion suppression in mass spectrometry, can impact the sensitivity and accuracy of the analysis, particularly in complex matrices like soil or biological samples mdpi.com. Techniques like isotope dilution mass spectrometry can help mitigate these effects mdpi.com.
Achieving low detection limits is often necessary for environmental monitoring, as this compound can be present at trace concentrations researchgate.net. This requires sensitive analytical instrumentation and optimized sample preparation methods to pre-concentrate the analyte norlab.comnih.govresearchgate.net.
Ensuring the specificity of the analysis is also important, especially when monitoring this compound alongside other triazine herbicides and their degradation products nih.govca.gov. Chromatographic separation plays a key role in resolving this compound from potential interferents nih.govsielc.com.
The stability of this compound during sampling, storage, and analysis needs to be considered. For instance, parent this compound can be converted to OH-simazine under acidic conditions, necessitating its removal before certain analytical steps epa.gov.
Variations in soil properties and composition can affect the extraction efficiency of this compound, requiring the selection of appropriate extraction techniques based on the soil type epa.gov.
Furthermore, the availability of commercial internal standards, such as isotopically labeled this compound, can be a limiting factor for some advanced analytical methods like IDMS mdpi.com.
Risk Assessment and Management of Simazine in the Environment
Ecological Risk Assessment Frameworks and Modeling for Simazine
Ecological risk assessment (ERA) is a structured process used to evaluate the potential for adverse effects on ecosystems resulting from exposure to stressors like this compound. researchgate.net The ERA framework typically involves problem formulation, analysis (exposure and ecological effects assessment), and risk characterization. researchgate.net Ecological models play a crucial role in ERA by helping to evaluate the ecological significance of observed or predicted effects at various levels, including populations and ecosystems. ifremer.frup.pt These models can predict the responses of ecological receptors to stressors and are valuable for addressing chemical risk assessment issues, even in screening-level evaluations. up.pt
For this compound, ecological risk assessments consider its potential impact on non-target organisms in both terrestrial and aquatic environments, including birds, mammals, reptiles, amphibians, fish, aquatic invertebrates, and terrestrial and aquatic plants. regulations.govepa.gov Due to its persistence and mobility, this compound has a propensity to move into surface and groundwater, which is confirmed by its widespread detection in these water bodies. regulations.gov
Derivation of Environmental Quality Standards and Guideline Values
Environmental Quality Standards (EQS) and guideline values for this compound are derived to protect aquatic ecosystems and human health. These values represent concentrations of this compound in various environmental matrices (e.g., water) that are considered protective of sensitive organisms or human uses over the long term. env.go.jpwaterquality.gov.au
For instance, guideline values for this compound in water for the protection of agricultural uses, such as irrigation and livestock watering, have been established. An interim Canadian water quality guideline for this compound in irrigation water is set at 0.5 µg⋅L⁻¹, based on the lowest concentration at which toxic effects to seedling crops may occur. ccme.ca For livestock water, an interim guideline of 10 µg⋅L⁻¹ has been adopted, aligning with the guideline value for human drinking water supplies. ccme.ca
For the protection of aquatic life, guideline values are derived using scientific data on the toxicity of this compound to various aquatic organisms. waterquality.gov.auccme.ca In freshwater, a guideline value of 10 µg⋅L⁻¹ for the protection of aquatic life has been derived based on the toxicity to plankton communities. ccme.ca For marine water, default guideline values have been derived based on chronic and acute toxicity data for a range of species, with a 95% species protection value of 30 µg/L recommended for slightly-to-moderately disturbed ecosystems. waterquality.gov.au These values are typically derived using methods that consider the sensitivity of different species, such as the species sensitivity distribution approach or assessment factors. waterquality.gov.aueuropa.euoup.com
Here is a table summarizing some environmental quality standards and guideline values for this compound:
| Environmental Matrix | Use/Protection Target | Guideline Value | Source/Basis |
| Irrigation Water | Agricultural Use | 0.5 µg⋅L⁻¹ | Interim Canadian guideline based on toxicity to seedling crops. ccme.ca |
| Livestock Water | Agricultural Use | 10 µg⋅L⁻¹ | Interim Canadian guideline based on human drinking water standard. ccme.ca |
| Freshwater | Aquatic Life | 10 µg⋅L⁻¹ | Canadian guideline based on toxicity to plankton communities. ccme.ca |
| Marine Water | Aquatic Life (95% protection) | 30 µg/L | Australian default guideline based on SSD of chronic/acute data. waterquality.gov.au |
| Drinking Water | Human Health | 4 µg/L (ppb) | US Federal MCL, Primary Standard. nj.gov |
Application of Species Sensitivity Distributions (SSDs) in this compound Risk Assessment
Species Sensitivity Distributions (SSDs) are a key concept in probabilistic ecological risk assessment used to quantify ecological risk and derive protective concentration limits. oup.comjst.go.jpmdpi.com SSDs are statistical distributions that represent the variation in sensitivity to a chemical across a range of species. oup.commdpi.com By fitting a statistical distribution (often log-normal) to toxicity data (e.g., LC50, EC50, NOEC) for multiple species, an SSD curve can be generated. oup.comjst.go.jp
The SSD approach allows for the estimation of a hazardous concentration for a certain percentage of species (HCx), such as the HC5, which represents the concentration at which 5% of the species in a community are potentially affected. jst.go.jpmdpi.com This HC5 value is often used in conjunction with assessment factors to derive Predicted No-Effect Concentrations (PNECs) for use in risk assessments and the formulation of environmental standards like water quality guidelines. oup.comjst.go.jpmdpi.com
For this compound, SSDs have been used in the derivation of environmental quality standards, particularly for the protection of aquatic ecosystems. waterquality.gov.auoup.comwaterquality.gov.au The SSD approach allows for a more statistically robust and transparent method compared to traditional assessment factor approaches when sufficient toxicity data are available. However, the reliability of SSDs depends on the quantity and quality of the toxicity data used. jst.go.jp
Risk Quotient (RQ) Calculation for this compound Exposure
The Risk Quotient (RQ) method is a common approach used in the environmental risk assessment of pesticides and other chemicals to quantitatively characterize risk. researchgate.netepa.gov An RQ is calculated by dividing an environmental exposure value by a toxicity endpoint value. researchgate.netepa.govepa.gov
The basic formula for calculating a risk quotient is:
RQ = Exposure Concentration / Toxicity Value researchgate.netepa.govepa.gov
Where:
Exposure Concentration is the estimated or measured environmental concentration (MEC) or predicted environmental concentration (PEC) of the chemical. researchgate.net
Toxicity Value is an ecotoxicity endpoint (e.g., LC50, EC50, PNEC) for a specific organism or group of organisms. researchgate.netepa.gov
The calculated RQ is then compared to Levels of Concern (LOCs) established by regulatory bodies to indicate potential risk to non-target organisms and the need for potential regulatory action. epa.gov Tier 1 RQs often use highly conservative toxicity and exposure assumptions for initial screening. researchgate.net
Studies have utilized the RQ approach to assess the potential ecological risks of this compound in surface waters. For example, in a study of a river basin in Southern Chile, RQs for this compound were calculated and found to be greater than 1, indicating that adverse effects could occur and necessitating a reduction in pesticide exposure in surface waters. nih.gov This highlights the utility of the RQ method in identifying areas where this compound concentrations pose a potential ecological risk.
Regulatory Status and Classification of this compound
This compound's regulatory status and classification vary across different regions, reflecting assessments of its potential risks to human health and the environment. This compound is classified as a triazine herbicide and is a registered pesticide in many countries, including the United States and Canada. herts.ac.ukorst.educcme.caca.gov
In the United States, this compound is a General Use Pesticide (GUP) and has been subject to review by the EPA. orst.edu It has been identified as a potential groundwater and surface water contaminant and is classified as a California Restricted Material and a Toxic Air Contaminant in California. herts.ac.ukca.gov The EPA has grouped this compound with other chlorotriazine herbicides (atrazine, propazine, and their chlorinated degradates) in a common mechanism group for cumulative risk assessment due to their shared ability to cause neuroendocrine and endocrine-related developmental and reproductive effects. ca.gov
Regarding carcinogenicity, the classification of this compound has varied. The International Agency for Research on Cancer (IARC) has classified this compound as Class 3, meaning it is unclassifiable as to its carcinogenicity to humans due to inadequate evidence in humans and sufficient evidence in experimental animals. genfarm.com.auiarc.fr Some regulatory bodies have classified it differently, for example, as a Class 3 Carcinogen (possibly carcinogenic to humans) by SWA in Australia. genfarm.com.au
This compound is also subject to regulations concerning its presence in water. For instance, a Primary Drinking Water Quality Standard (Maximum Contaminant Level - MCL) of 4 µg/L (or ppb) has been established for this compound in the United States. nj.gov In the European Union, this compound was not included in Annex I to Council Directive 91/414/EEC, leading to the withdrawal of authorizations for plant protection products containing this active substance in 2004. wikipedia.org
Agricultural Best Management Practices for this compound Mitigation
To mitigate the potential for this compound to move off-site and impact water quality, various agricultural Best Management Practices (BMPs) are recommended. These practices aim to reduce pesticide runoff and leaching from treated fields. curesworks.orglpcgov.orgacs.org
Key agricultural BMPs for this compound mitigation include:
Field Evaluation: Assessing field characteristics such as soil type, slope, proximity to surface water bodies, and the presence of shallow groundwater or sinkholes to identify areas vulnerable to off-site movement. curesworks.org
Application Setbacks: Maintaining untreated buffer zones around surface water features (streams, rivers, lakes, reservoirs) and wells to prevent direct contamination from spray drift or runoff. curesworks.orglpcgov.orgarpinfo.com
Irrigation Management: Avoiding irrigation drainage water leaving a treated site shortly after application, fixing leaky irrigation systems, and utilizing return systems or storage and reuse systems in flood irrigated areas. Precision irrigation techniques can also reduce drainage water. curesworks.org
Application Equipment and Calibration: Regularly calibrating sprayers to optimize application efficiency and ensure uniform coverage. Using appropriate nozzles and drift-reducing agents can minimize spray drift. Targeting spray at the base of plants (e.g., in orchards or vineyards) with shielded sprayers can also help. curesworks.org
Residue Management: Practices like conservation tillage, mulch-till, ridge-till, and no-till can increase water infiltration and reduce runoff, thereby reducing this compound loss from the soil surface. lpcgov.orgacs.orgunl.edu
Vegetative Filter Strips: Establishing and maintaining vegetative filter strips between treated areas and waterways to filter runoff and reduce the amount of this compound entering surface water. lpcgov.orgacs.orgarpinfo.com
Proper Mixing and Loading: Avoiding mixing and loading of this compound near water bodies and preventing spills. curesworks.org
Implementing a combination of these BMPs, tailored to specific site conditions, is crucial for minimizing the environmental impact of this compound use in agriculture. curesworks.orglpcgov.org
Long-Term Environmental Effects and Cumulative Risk of this compound
The long-term environmental effects of this compound are a significant concern due to its persistence in soil and water and its potential to accumulate in the environment. epa.govregulations.govnih.gov this compound's half-life in soil can range from days to months, and residual activity can persist for a year or longer under certain conditions, particularly in high pH soils or during periods of low temperature and drought. epa.govgenfarm.com.aunih.gov In aquatic systems, this compound can also be relatively persistent, with half-lives in water ranging from 50 to 700 days, especially in shallow, well-mixed lakes and ponds. epa.govccme.ca
The long-term presence of this compound in the environment can lead to continuous exposure of non-target organisms. Studies have shown that this compound can be phytotoxic to many non-target plant species at concentrations below recommended application rates. nih.gov While generally not highly toxic to soil microflora and algae, some species can be affected. nih.gov Laboratory studies have indicated deleterious effects on aquatic invertebrates at concentrations above certain thresholds. nih.gov
Remediation and Treatment Technologies for Simazine Contamination
Water Treatment Technologies for Simazine Removal
The presence of this compound in drinking water sources necessitates effective treatment methods to meet regulatory standards. mdpi.com A variety of technologies have been investigated for their ability to remove or degrade this compound from water.
Adsorption Technologies (e.g., Activated Carbon)
Adsorption using activated carbon is a widely employed method for removing organic contaminants from water. Both powdered activated carbon (PAC) and granular activated carbon (GAC) have been studied for this compound removal.
Research indicates that PAC generally achieves higher this compound reduction compared to GAC. mdpi.comresearchgate.net For instance, a study using an initial this compound concentration of 0.7 mg L−1 found that PAC at a dose of 16 mg L−1 achieved an 81% reduction in 60 minutes and 92% in 24 hours. mdpi.comresearchgate.net In contrast, GAC at the same dose and contact times achieved only 2% and 34% reduction, respectively. mdpi.comresearchgate.net Higher doses of PAC correlate with better removal efficiencies. mdpi.com Another study demonstrated that PAC dosages ranging from 3.6 to 33 mg/L achieved this compound removal rates between 43% and 100% in water treatment plants, with higher dosages resulting in greater removal. epa.gov
The effectiveness of activated carbon can be influenced by factors such as contact time, carbon dose, and the presence of natural organic matter (NOM). mdpi.comnih.gov Studies have shown that the removal rate of synthetic organic chemicals like this compound by GAC can be affected by preloading with NOM, indicating competition for adsorption sites. nih.gov
Data on this compound Removal by Activated Carbon:
| Adsorbent Type | Dose (mg L−1) | Contact Time | Initial this compound (mg L−1) | Reduction (%) | Citation |
| Powdered Activated Carbon | 16 | 60 min | 0.7 | 81 | mdpi.comresearchgate.net |
| Powdered Activated Carbon | 16 | 24 h | 0.7 | 92 | mdpi.comresearchgate.net |
| Granulated Activated Carbon | 16 | 60 min | 0.7 | 2 | mdpi.comresearchgate.net |
| Granulated Activated Carbon | 16 | 24 h | 0.7 | 34 | mdpi.comresearchgate.net |
| Powdered Activated Carbon | 4 | 60 min | 0.7 | 6 | mdpi.com |
| Powdered Activated Carbon | 20 | 60 min | 0.7 | 79 | mdpi.com |
| Powdered Activated Carbon | 4 | 24 h | 0.7 | 36 | mdpi.com |
| Powdered Activated Carbon | 20 | 24 h | 0.7 | 89 | mdpi.com |
| Powdered Activated Carbon | 3.6-33 | - | - | 43-100 | epa.gov |
| Granular Activated Carbon | - | 30 months | - | 35-89 | epa.gov |
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are promising technologies for the degradation of this compound in water through the generation of highly reactive species, primarily hydroxyl radicals (•OH). researchgate.netresearchgate.neteuropa.eu These radicals can effectively break down persistent organic pollutants like this compound. europa.eu
Ozonation is one type of AOP that has been applied to this compound degradation. mdpi.comtandfonline.com While this compound is considered a low oxidation microcontaminant with low ozonization efficiency through direct reaction, its reduction is enhanced when indirect reaction pathways involving hydroxyl radicals are utilized. mdpi.com Studies have shown that ozonation can achieve high this compound removal rates. epa.gov For example, an ozone dose of 19.7 mg L−1 with an 18-minute reaction time resulted in a 93% reduction of this compound at an initial concentration of 0.7 mg L−1. mdpi.comresearchgate.net However, ozonation can lead to the formation of by-products. mdpi.comresearchgate.net
Other AOPs, such as Fenton and photo-Fenton methods, as well as processes involving UV light in combination with oxidants like hydrogen peroxide (H₂O₂), have also been investigated. bibliotekanauki.plresearchgate.net The H₂O₂/UV process has been identified as providing a high level of this compound removal among different AOPs applied in ultrapure water. researchgate.net Studies have shown that nearly complete degradation of this compound can be achieved with Fenton reagent within a short reaction time, although mineralization (reduction of total organic carbon) may not be complete, indicating the formation of intermediate compounds. researchgate.netascelibrary.org The efficiency of AOPs can be influenced by factors such as pH, oxidant concentration, and the presence of catalysts. bibliotekanauki.plresearchgate.netascelibrary.org For instance, the degradation rate of this compound by ozonation can be pH dependent, increasing at higher pH values due to the increased generation of hydroxyl radicals. bibliotekanauki.pl
Combined treatments, such as ozonation followed by activated carbon, have also shown effectiveness in removing both this compound and its by-products. mdpi.comresearchgate.net
Data on this compound Degradation by Ozonation:
| Oxidant | Dose (mg L−1) | Reaction Time | Initial this compound (mg L−1) | Reduction (%) | Citation |
| Ozone | 19.7 | 18 min | 0.7 | 93 | mdpi.comresearchgate.net |
| Ozone | 3 | - | 0.000536 | 23 | mdpi.com |
| Ozone | - | - | - | 92 | epa.gov |
Data on this compound Degradation by H₂O₂/Ozone AOP:
| H₂O₂/pH/Simazine Ratio (mg L−1) | This compound Removal (%) | TOC Removal (%) | Citation |
| 75/11/0.5 | 94 | 82 | ascelibrary.org |
Efficacy of Conventional Water Treatment Processes for this compound
Conventional water treatment processes, which typically include coagulation/flocculation, sedimentation, and filtration, are generally not designed for the specific removal of emerging organic contaminants like this compound. mdpi.comepa.govepa.gov Research indicates that these processes are relatively ineffective in removing this compound from water. epa.govepa.govepa.govnih.gov
Studies have shown that processes such as coagulation/flocculation/sedimentation with alum and iron salts, excess lime/soda ash softening, and disinfection by free chlorine demonstrate little to no effectiveness in removing chloro-s-triazines, including this compound. epa.govnih.gov
Biological treatment processes, often part of conventional wastewater treatment plants, also show limited effectiveness in removing this compound. mdpi.com this compound is only partially eliminated by aerobic or anaerobic biological treatment, and biodegradation is not considered the most effective technology for its removal in these settings. mdpi.com Furthermore, the presence of contaminants like this compound can negatively impact the microorganisms essential for biological water treatment. mdpi.com
While conventional methods are largely ineffective, some advanced filtration techniques like nanofiltration (NF) and reverse osmosis (RO) have shown higher rejection rates for this compound. researchgate.netresearchgate.net Studies have explored the removal of this compound from different water matrices using NF membranes, with varying degrees of success depending on the membrane type and water composition. researchgate.netresearchgate.net Combined treatments incorporating membrane bioreactors (MBR) with NF or RO have achieved high this compound reduction rates (greater than 90% and 97%, respectively). mdpi.com
Soil Remediation Strategies for this compound Contamination
This compound's persistence in soil poses environmental risks, necessitating the development of effective remediation strategies. bibliotekanauki.plnih.gov Various approaches, including biological and chemical methods, have been investigated for treating this compound-contaminated soil.
Bioremediation Approaches
Bioremediation utilizes microorganisms to degrade or transform contaminants in soil. While this compound is considered relatively resistant to microbial degradation due to its persistence in the environment, certain microorganisms capable of degrading this compound have been identified. bibliotekanauki.plresearchgate.net Some microorganisms can even utilize this compound as their sole source of carbon and nitrogen. bibliotekanauki.plresearchgate.net
The use of such this compound-degrading microorganisms holds potential for classic bioremediation methods for contaminated soil. bibliotekanauki.plresearchgate.netscielo.br Studies have isolated bacterial strains, such as Bacillus licheniformis (SIMA-N5) and Bacillus altitudinis (SIMA-N9), that can effectively degrade this compound. scielo.brscielo.br For instance, strain SIMA-N9 achieved approximately 98% degradation of this compound (at 5 mg/L) in 5 days. scielo.brscielo.br The addition of Pennisetum rhizosphere soil has been shown to enhance the degradation efficiency of this compound by strain SIMA-N9. scielo.brscielo.br A microbial agent developed using strain SIMA-N9 and Pennisetum rhizosphere soil demonstrated a 97% degradation efficiency for this compound (at 30 mg/kg) after 5 days in soil. scielo.brscielo.br
Biochar application has also been explored as a soil amendment for this compound remediation. frontiersin.orgnih.gov Biochar can increase the adsorption of this compound in soil, thereby reducing its leaching potential and uptake by plants. frontiersin.orgnih.gov However, some studies suggest that biochar might inhibit this compound biodegradation. frontiersin.orgnih.gov Iron-modified biochar has been found to strengthen this compound adsorption but decrease its decomposition in soil, highlighting the complex effects of amendments on this compound fate. frontiersin.orgnih.gov
Chemical Oxidation Processes in Soil
Chemical oxidation processes can be applied for the degradation of this compound in contaminated soil. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton methods, have shown potential for this compound degradation in soil. bibliotekanauki.plresearchgate.net
Ozonation-based processes in a fluidized bed reactor have been successfully utilized for the removal of this compound from contaminated soil. bibliotekanauki.plresearchgate.net A method employing ozonation in a fluidized bed achieved an 80% reduction of this compound concentration in highly contaminated soil (0.05% w/w). bibliotekanauki.plresearchgate.net This method proved effective and has potential for industrial-scale application. researchgate.net
Thermal-activated persulfate (PS) oxidation is another chemical oxidation process that has been investigated for the remediation of soil contaminated with s-triazine herbicides, including this compound. researchgate.net This process can effectively degrade this compound in soil, with degradation efficiency influenced by factors such as activation temperature, PS dosage, and initial pH. researchgate.net Both sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH) generated during the thermal-activated persulfate process are responsible for the degradation. researchgate.net
Chemical oxidation processes in soil can be affected by the limitations of mass transfer between the oxidant and the soil matrix. bibliotekanauki.pl Techniques like fluidization can help address this issue. bibliotekanauki.pl
Influence of Soil Properties on this compound Remediation
The effectiveness of this compound remediation in soil is significantly influenced by various soil properties, particularly organic matter content, clay content, and pH. This compound is reported to be moderately to poorly bound to soils. orst.edu Adsorption of this compound in soil increases with increasing titratable acidity, organic matter, and to a lesser extent, clay content. epa.gov
Soils with higher organic matter content exhibit a greater sorption capacity for this compound. utrgv.edu This increased adsorption can limit the leaching of this compound into water systems. utrgv.edu Studies have shown a strong correlation between soil organic matter and the dosage of this compound required to produce a given plant response, indicating that organic matter plays a significant role in its availability and activity in soil. cambridge.org While this compound does adsorb to clays (B1170129) and mucks, its low water solubility tends to limit its mobility and leaching potential. orst.edu
Research on different soil types, such as loam and clay-loam, has demonstrated varying this compound adsorption capacities. For instance, a loam soil with 8.5% organic matter content showed a three times higher this compound adsorption capacity (68.03 mg kg⁻¹) compared to a clay-loam soil with 3.5% organic matter content (22.03 mg kg⁻¹). nih.gov The adsorption process in these soils was found to be exothermic, with hydrogen bonds governing the adsorption. nih.gov These findings suggest that this compound adsorption in the loam soil was primarily governed by interactions with organic matter, while in the clay-loam soil, clay interactions were more significant. nih.gov
The pH of the soil can also influence this compound behavior. This compound may undergo hydrolysis at lower pH, but it does not readily hydrolyze in water at pH 7. genfarm.com.auapparentag.com.au In lower pH soils, hydrolysis can occur, contributing to its degradation. orst.edu
The following table summarizes this compound adsorption characteristics in different soil types:
| Soil Type | Organic Matter Content (%) | Clay Content (%) | This compound Adsorption Capacity (mg kg⁻¹) | Adsorption Distribution Coefficient (Kd) (L kg⁻¹) | Adsorption Enthalpy (kJ mol⁻¹) | Primary Adsorption Interaction |
| Loam (Soil A) | 8.5 | Not specified | 68.03 | 9.32 | -21.0 | Organic matter interactions |
| Clay-Loam (Soil B) | 3.5 | Not specified | 22.03 | 7.74 | -11.5 | Clay interactions |
| California Loam | Not specified | Not specified | Not specified | 0.78 (Desorption Kd) | Not specified | Not specified |
| Maryland Clay | Not specified | Not specified | Not specified | 9.34 (Desorption Kd) | Not specified | Not specified |
Note: Data for California Loam and Maryland Clay are based on desorption coefficients from batch-equilibrium studies. epa.gov
The non-unity slope of Freundlich isotherms in some studies indicates that adsorption is not solely dependent on organic matter content. epa.gov
Degradation Kinetics and Reaction Mechanisms in this compound Remediation
This compound undergoes degradation through various abiotic and biotic processes in the environment. While hydrolysis and photolysis can occur, microbial degradation is considered the primary means of this compound dissipation, although this process is relatively slow. nih.govresearchgate.net
Hydrolysis of this compound involves the substitution of the chlorine atom with a hydroxyl group, leading to the formation of 2-hydroxy-4,6-bis(ethylamino)-s-triazine (hydroxythis compound). utrgv.eduresearchgate.netnih.gov This reaction is favored in acidic environments bibliotekanauki.pl, and its rate can be increased by catalysts like sterilized soil, humic, and fulvic acids. nih.gov The hydrolysis half-life of this compound at pH 5 and 25 °C is reported to be 70 days. nih.gov In non-sterile groundwater at 20 °C and pH 6.66, a hydrolysis half-life of 310 days was observed. epa.gov
Photochemical degradation can also contribute to this compound breakdown, particularly through dealkylation and the formation of diaminochlorotriazine (B1259301). bibliotekanauki.pl Photolysis in water and on soil is generally slow, with reported half-lives greater than 386 days in water and 132 days on soil. epa.gov
Microbial degradation, primarily through dealkylation of the amino groups, leads to the formation of chlorinated triazine transformation products such as desethylthis compound (also referred to as desisopropylatrazine or DIA) and diaminochlorotriazine (DACT). epa.govca.govresearchgate.net Some microorganisms can even utilize this compound as a sole source of carbon and nitrogen. bibliotekanauki.pl Dealkylation is a microbially mediated process, while hydroxylation can be both abiotic and microbially mediated. epa.gov
Advanced Oxidation Processes (AOPs), such as ozonation, have been explored for this compound remediation. bibliotekanauki.pl In ozonation, this compound degradation likely follows a radical-mediated or mixed mechanism. bibliotekanauki.pl The process may involve the abstraction of a hydrogen atom from the ethyl group, leading to dealkylation products and alkyl radicals. bibliotekanauki.pl The degradation rate during ozonation can be pH-dependent, increasing at higher pH due to the potential formation of hydroxyl radicals. bibliotekanauki.pl
Studies on this compound degradation kinetics often report first-order kinetics. bibliotekanauki.pl For example, during ozonation experiments, the course of lnC/C0 was linear, confirming a first-order reaction. bibliotekanauki.pl The half-life of this compound during such experiments was determined to be around 67 hours, significantly shorter than its half-life in nature, which can range from 36 to 234 days or even up to 8 months. orst.eduutrgv.edugenfarm.com.aubibliotekanauki.pl
By-Product Formation during this compound Treatment
The degradation of this compound results in the formation of several transformation products. The major abiotic and biotic degradation pathways yield specific by-products.
Hydrolysis of this compound primarily produces 2-hydroxy-4,6-bis(ethylamino)-s-triazine (hydroxythis compound). utrgv.eduresearchgate.netnih.gov This compound is reported to lack herbicidal properties. bibliotekanauki.pl
Photolytic and biotic oxidation of this compound can lead to the formation of 2-chloro-4-amino-6-(ethylamino)-s-triazine (desethylthis compound) and 2-chloro-4,6-diamino-s-triazine (diaminochlorotriazine). utrgv.eduresearchgate.netresearchgate.net Desethylthis compound is a metabolic product formed through dealkylation bibliotekanauki.pl and is also reported to show no herbicide properties. bibliotekanauki.pl Diaminochlorotriazine is formed through further dealkylation. bibliotekanauki.pl
In higher organisms, metabolism of this compound can occur via cytochrome P-450-mediated oxidation and glutathione (B108866) conjugation, leading to glutathione conjugates of this compound and desethylthis compound. nih.govresearchgate.net
During ozonation of this compound in soil, N-dealkylthis compound was identified as a main metabolite. bibliotekanauki.pl Other metabolites, such as atrazine (B1667683), were detected only in trace amounts. bibliotekanauki.pl
The following table lists some of the known by-products of this compound degradation:
| By-Product | Formation Pathway(s) | Herbicidal Properties |
| 2-hydroxy-4,6-bis(ethylamino)-s-triazine (Hydroxythis compound) | Hydrolysis, Abiotic/Biotic Hydroxylation | Lacking/None |
| 2-chloro-4-amino-6-(ethylamino)-s-triazine (Desethylthis compound) | Biotic Oxidation, Photolysis, Dealkylation | None |
| 2-chloro-4,6-diamino-s-triazine (Diaminochlorotriazine) | Biotic Oxidation, Photolysis, Further Dealkylation | Not specified |
| N-dealkylthis compound | Dealkylation (e.g., Ozonation) | None |
| Atrazine (trace amounts) | Possibly cross-contamination or minor transformation | Herbicidal |
| Glutathione conjugates of this compound and desethylthis compound | Metabolism in higher organisms | Not specified |
Optimization of this compound Treatment Parameters
Optimizing parameters is crucial for enhancing the efficiency of this compound remediation technologies. Various factors influence the degradation rate and effectiveness of different treatment methods.
In Advanced Oxidation Processes like ozonation, the reaction rate of this compound degradation has been found to be pH dependent, with higher pH values increasing the degradation rate. bibliotekanauki.pl This is attributed to the potential generation of highly reactive hydroxyl radicals from ozone at elevated pH. bibliotekanauki.pl Generating ozone from pure oxygen instead of ambient air might help eliminate the increase in nitrate (B79036) ions and decrease in soil pH observed during ozonation with air/ozone mixtures. bibliotekanauki.pl
For photocatalytic degradation of this compound, reaction parameters such as pH, loading mass of the photocatalyst, and the composition of heterostructures (e.g., ZnO/MoS2) have been studied. utrgv.edu Optimal conditions for degradation using ZnO/MoS2 photocatalysts were found at pH 2. utrgv.edu A loading mass of 20 mg for the photocatalysts was determined to be most effective. utrgv.edu
The effectiveness of this compound application in soil, which relates to its subsequent degradation and potential for remediation, is influenced by factors such as application rate, soil moisture content, and incorporation methods. Applying this compound to bare moist soil immediately before seeding or within a few days of planting, followed by sufficient rainfall, is recommended for reliable results. sinon.com.au Incorporation within a few hours of spraying can be important, especially in warm conditions. sinon.com.au The required application rate can vary depending on soil type, with lower rates recommended for gravely coarse textured soils and sandy, low organic soils compared to heavier soil types. sinon.com.au
The persistence of this compound in soil is also affected by environmental factors such as temperature, moisture, sunlight, microbial activity, and plant growth. researchgate.net Understanding these factors is important for optimizing remediation strategies in situ.
The following table summarizes some parameters studied for optimizing this compound treatment:
| Treatment Technology | Parameter | Observed Influence / Optimal Conditions |
| Ozonation | pH | Higher pH increases degradation rate (potential for hydroxyl radical formation). bibliotekanauki.pl |
| Ozone Source | Using pure oxygen might mitigate undesirable soil pH and nitrate changes. bibliotekanauki.pl | |
| Photocatalytic Degradation | pH | Optimal pH 2 observed for ZnO/MoS2 photocatalysts. utrgv.edu |
| Photocatalyst Loading | 20 mg found effective for ZnO/MoS2 photocatalysts. utrgv.edu | |
| This compound Application (relevant to subsequent remediation) | Soil Moisture | Applying to bare moist soil is beneficial. sinon.com.au |
| Rainfall | Sufficient rainfall after application is necessary for reliable results. sinon.com.au | |
| Incorporation | Timely incorporation after spraying can be important. sinon.com.au | |
| Environmental Factors (influencing natural degradation) | Temperature, Moisture, Sunlight, Microbial Activity | Highly important factors influencing persistence. researchgate.net |
Remediation methods like ozonation in a fluidized bed have shown success in reducing this compound concentration in contaminated soil. researchgate.net After 144 hours of exposure to a gaseous ozone stream, over 80% reduction in this compound concentration was achieved in a study. bibliotekanauki.pl
Q & A
How can researchers detect and quantify simazine residues in environmental samples with high precision?
Basic Research Question
To detect this compound in water or soil, solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) is widely used. For example, SPE columns packed with polystyrene-methacrylic acid/zirconium oxide composites achieve linear detection ranges of 1.0–5.0 μg/mL for this compound, with correlation coefficients (R²) exceeding 0.996 and relative standard deviations below 5.14% . Method validation should include calibration curves, spike-recovery tests, and cross-checking with fluorescence or mass spectrometry detectors for metabolites like cyanuric acid .
What experimental design is recommended for assessing this compound's neurotoxic effects on dopaminergic systems in mammalian models?
Advanced Research Question
Studies on prepubertal rats (e.g., Sprague-Dawley strains) should include:
- Dosage tiers : 12.5, 50, and 200 mg/kg/day to capture dose-response relationships.
- Duration : 40-day exposure to cover critical developmental windows .
- Biomarkers : Measure striatal dopamine (DA), metabolites (DOPAC, HVA), and mRNA/protein levels of Nurr1, TH, DAT, and VMAT2 via HPLC and qRT-PCR .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., SNK-q) and report effect sizes (e.g., protein level reductions of 20–40% compared to controls) .
How can the COP-Compost model be applied to simulate this compound degradation in contaminated soils?
Advanced Research Question
The COP-Compost model integrates microbial activity and physicochemical parameters:
- Calibration : Use experimental data on pyrene and this compound degradation rates to fit Monod kinetics with non-competitive substrate inhibition (e.g., inhibition constant ) .
- Sensitivity analysis : Test parameters like initial microbial biomass and oxygen levels, which may explain >50% variance in degradation efficiency .
- Validation : Compare simulated results with HPLC-measured residue data .
How does cross-adaptation in soil microbial communities influence this compound persistence?
Advanced Research Question
Soils pre-exposed to atrazine show enhanced this compound mineralization due to shared metabolic pathways:
- Field data : this compound persistence decreases 1.4-fold in adapted soils, with mineralization rate constants () increasing 4.0-fold .
- Methodology : Conduct -simazine tracer studies to quantify mineralization rates and lag phases (typically 4.3-fold shorter in adapted soils) .
How are species sensitivity distributions (SSDs) used to assess this compound's aquatic toxicity?
Basic Research Question
SSDs for vascular/non-vascular aquatic plants are constructed by:
- Data fitting : Use log-logistic distributions (AICc-optimized) to calculate hazard concentrations (e.g., HC = 1.2 µg/L) .
- Validation : Bootstrap goodness-of-fit tests () confirm model reliability .
- Application : Compare HC values with environmental concentrations to prioritize risk mitigation.
What methodologies quantify this compound's impact on plant nitrogen metabolism?
Basic Research Question
Subtoxic this compound levels enhance nitrate reductase activity in plants (e.g., corn, rye):
- Experimental setup : Grow plants under suboptimal nitrate (e.g., 0.5 mM KNO) and measure enzyme activity via spectrophotometry .
- Protein analysis : Use Lowry assays or micro-Kjeldahl methods; this compound increases total protein per plant by 15–30% under low-nitrogen conditions .
How is this compound's carcinogenic potential evaluated in regulatory frameworks?
Basic Research Question
The IARC classifies this compound as Group 3 ("not classifiable") due to insufficient evidence:
- Key studies : Negative results in micronucleus (mice) and sister chromatid exchange (human cells) assays .
- Data gaps : No long-term bioassays in mammals; prioritize in vitro genotoxicity tests (e.g., Ames test + comet assay) .
What kinetic models describe microbial this compound degradation under inhibitory conditions?
Advanced Research Question
For Rhodococcus rhodochrous, apply Monod kinetics with non-competitive inhibition:
where and . Validate with respirometry and HPLC data .
How do two-stage sorption models improve this compound transport predictions in soil?
Advanced Research Question
Nonlinear two-stage models reconcile lab-field discrepancies:
- Parameterization : Fit sorption isotherms to lab data (e.g., ) and incorporate rate-limited desorption .
- Validation : Compare simulated profiles with lysimeter data; RMSE improves by >50% vs. single-stage models .
What experimental approaches study herbicide resistance evolution to this compound in weeds?
Advanced Research Question
For Senecio vulgaris populations:
- Field surveys : Collect samples from farms with 3+ years of this compound use; survival rates correlate with application history () .
- Heritability assays : Use selfing series to estimate broad-sense heritability () and identify resistant alleles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
